Cas no 1804842-26-9 (Methyl 2-methyl-3-nitro-6-(trifluoromethoxy)pyridine-5-acetate)

Methyl 2-methyl-3-nitro-6-(trifluoromethoxy)pyridine-5-acetate 化学的及び物理的性質
名前と識別子
-
- Methyl 2-methyl-3-nitro-6-(trifluoromethoxy)pyridine-5-acetate
-
- インチ: 1S/C10H9F3N2O5/c1-5-7(15(17)18)3-6(4-8(16)19-2)9(14-5)20-10(11,12)13/h3H,4H2,1-2H3
- InChIKey: GHRNPGBIQJMIQK-UHFFFAOYSA-N
- ほほえんだ: FC(OC1C(=CC(=C(C)N=1)[N+](=O)[O-])CC(=O)OC)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 9
- 重原子数: 20
- 回転可能化学結合数: 4
- 複雑さ: 371
- トポロジー分子極性表面積: 94.2
- 疎水性パラメータ計算基準値(XlogP): 2.4
Methyl 2-methyl-3-nitro-6-(trifluoromethoxy)pyridine-5-acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029083894-1g |
Methyl 2-methyl-3-nitro-6-(trifluoromethoxy)pyridine-5-acetate |
1804842-26-9 | 97% | 1g |
$1,490.00 | 2022-04-01 |
Methyl 2-methyl-3-nitro-6-(trifluoromethoxy)pyridine-5-acetate 関連文献
-
Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
-
Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
-
Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
-
Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
-
Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
-
Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057
-
Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
-
Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
-
Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
-
Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
Methyl 2-methyl-3-nitro-6-(trifluoromethoxy)pyridine-5-acetateに関する追加情報
Research Briefing on Methyl 2-methyl-3-nitro-6-(trifluoromethoxy)pyridine-5-acetate (CAS: 1804842-26-9)
Methyl 2-methyl-3-nitro-6-(trifluoromethoxy)pyridine-5-acetate (CAS: 1804842-26-9) is a specialized chemical compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to the pyridine derivative family, which is known for its diverse biological activities and applications in drug discovery. The presence of nitro and trifluoromethoxy functional groups in its structure suggests potential reactivity and pharmacological properties, making it a promising candidate for further investigation.
Recent studies have focused on the synthesis and characterization of Methyl 2-methyl-3-nitro-6-(trifluoromethoxy)pyridine-5-acetate, aiming to explore its utility as a building block for more complex molecules. Researchers have employed advanced spectroscopic techniques, including nuclear magnetic resonance (NMR) and mass spectrometry (MS), to confirm its structural integrity and purity. These efforts are crucial for ensuring the compound's suitability in subsequent biological assays and drug development processes.
One of the primary objectives of current research is to evaluate the compound's potential as an intermediate in the synthesis of novel therapeutic agents. Preliminary findings indicate that Methyl 2-methyl-3-nitro-6-(trifluoromethoxy)pyridine-5-acetate can be effectively utilized in the construction of heterocyclic compounds with potential antimicrobial and anti-inflammatory properties. Its unique structural features, such as the electron-withdrawing nitro and trifluoromethoxy groups, may contribute to enhanced binding affinity and selectivity toward biological targets.
In addition to its synthetic applications, the compound has also been investigated for its direct biological activity. Recent in vitro studies have demonstrated moderate inhibitory effects against certain enzymes involved in inflammatory pathways. These findings suggest that Methyl 2-methyl-3-nitro-6-(trifluoromethoxy)pyridine-5-acetate could serve as a lead compound for the development of new anti-inflammatory drugs. However, further in vivo studies are required to validate these observations and assess the compound's pharmacokinetic and safety profiles.
The pharmaceutical industry has shown growing interest in Methyl 2-methyl-3-nitro-6-(trifluoromethoxy)pyridine-5-acetate due to its potential to address unmet medical needs. Its versatility as a synthetic intermediate and its preliminary biological activity make it a valuable asset in drug discovery pipelines. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the exploration of this compound's full potential.
In conclusion, Methyl 2-methyl-3-nitro-6-(trifluoromethoxy)pyridine-5-acetate (CAS: 1804842-26-9) represents a promising avenue for research in chemical biology and pharmaceutical sciences. Its unique structural properties and preliminary biological activities warrant further investigation to unlock its therapeutic potential. Future studies should focus on optimizing its synthetic routes, expanding its biological evaluations, and exploring its applications in drug development. This compound exemplifies the innovative approaches being pursued to advance the field of medicinal chemistry.
1804842-26-9 (Methyl 2-methyl-3-nitro-6-(trifluoromethoxy)pyridine-5-acetate) 関連製品
- 2229457-91-2(3-amino-1-(2-fluoro-4-hydroxyphenyl)cyclobutane-1-carboxylic acid)
- 439097-27-5(2-({2-3-Chloro-5-(trifluoromethyl)-2-pyridinylhydrazino}methylene)-1,3-cyclohexanedione)
- 2168502-75-6(1-(butan-2-yl)-3-methyl-1H-pyrazol-4-ylmethanesulfonyl chloride)
- 681266-16-0(N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno3,4-cpyrazol-3-yl}-2-(4-methoxyphenyl)acetamide)
- 957060-80-9(5-Chloro-2-methyl-3-nitrophenylboronic acid)
- 1190834-24-2((1S)-2-fluoro-1-(4-nitrophenyl)ethan-1-ol)
- 1698302-56-5(3-bromo-7-tert-butyl-2-ethyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidine)
- 2173996-60-4(5,6,7,8-tetrahydroquinoxaline-2-carboxylic acid hydrochloride)
- 37535-50-5((2R)-2-amino-3-(pyridin-4-yl)propanoic acid)
- 896344-75-5(N-3-(1H-1,3-benzodiazol-2-yl)phenyl-4-methanesulfonylbenzamide)




